Chemical structure and properties of 1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane
Chemical structure and properties of 1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane
Topic: Chemical Structure and Properties of 1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane Content Type: Technical Reference Guide Audience: Medicinal Chemists, Drug Discovery Scientists
Executive Summary
1-(Methylsulfonyl)-1,8-diazaspiro[5.5]undecane represents a specialized subclass of the diazaspiro[5.5]undecane family—a "privileged scaffold" in modern medicinal chemistry. Unlike flat aromatic systems, this spirocyclic framework offers a rigid, three-dimensional architecture (high
This guide details the structural dynamics, synthetic pathways, and physicochemical properties of this building block, emphasizing its utility in fragment-based drug design (FBDD) for GPCR and enzyme targets.
Chemical Identity & Structural Analysis[1][2][3][4]
Nomenclature and Identifiers[3][5]
-
IUPAC Name: 1-(methylsulfonyl)-1,8-diazaspiro[5.5]undecane
-
Molecular Formula:
-
Molecular Weight: 232.34 g/mol
-
Core Scaffold: 1,8-Diazaspiro[5.5]undecane[1]
-
Key Functional Groups:
-
Sulfonamide (
): Electron-withdrawing, non-basic, hydrogen bond acceptor. -
Secondary Amine (
): Basic, nucleophilic, attachment point for pharmacophores.
-
Stereochemistry and Conformation
The spiro[5.5]undecane core consists of two six-membered piperidine-like rings sharing a single quaternary carbon (
-
Orthogonality: The two rings are oriented approximately 90° relative to each other. This "twist" allows the molecule to probe 3D biological space that planar scaffolds (e.g., biphenyls, indoles) cannot access.
-
Chair Conformation: Both piperidine rings predominantly adopt a chair conformation to minimize steric strain.
-
Vector Analysis: The
-sulfonyl and -amine vectors exit the core at defined angles, enabling precise positioning of binding groups in a protein pocket.
Physicochemical Profile
The introduction of the methylsulfonyl group significantly alters the properties of the parent diamine.
| Property | Value (Est.) | Description |
| cLogP | 0.5 – 0.9 | Lower than carbocyclic spiro analogs due to polar sulfonamide/amine, but higher than the parent diamine. Ideal for CNS penetration. |
| TPSA | ~55-60 Ų | Includes contributions from the sulfonamide ( |
| pKa ( | 9.5 – 10.5 | Typical secondary amine basicity; protonated at physiological pH. |
| pKa ( | Non-basic | The sulfonamide nitrogen lone pair is delocalized; it does not protonate under physiological conditions. |
| H-Bond Donors | 1 | From the |
| H-Bond Acceptors | 3-4 | Sulfonyl oxygens and the amine nitrogen. |
Synthetic Methodology
The synthesis of 1-(methylsulfonyl)-1,8-diazaspiro[5.5]undecane requires the construction of the spiro-quaternary center followed by desymmetrization or selective functionalization.
Retrosynthetic Analysis
The most robust route utilizes N-protected-4-piperidone as the starting material. The second ring is constructed via a stepwise alkylation/cyclization sequence (e.g., Michael addition followed by lactamization and reduction).
Step-by-Step Synthesis Protocol
Note: This protocol synthesizes the core and selectively functionalizes
Step 1: Knoevenagel Condensation
React 1-Boc-4-piperidone with ethyl cyanoacetate in the presence of a base (piperidine/AcOH) to form the
-
Reagents: 1-Boc-4-piperidone, Ethyl cyanoacetate, Toluene, Reflux.
Step 2: Michael Addition & Cyclization Treat the intermediate with potassium cyanide (KCN) or an equivalent nitrile source. The subsequent acidic hydrolysis and decarboxylation/cyclization yields the spiro-glutarimide or lactam intermediate.
-
Reagents: KCN, EtOH/H2O, then HCl/Heat.
Step 3: Reduction to Diamine Reduce the spiro-lactam/imide to the spiro-diamine using a strong reducing agent.
-
Reagents:
(Lithium Aluminum Hydride), THF, Reflux. -
Result: 1,8-diazaspiro[5.5]undecane (unprotected).
Step 4: Selective Functionalization (The Critical Step)
To obtain the mono-sulfonyl derivative, one must differentiate the two nitrogens. If the starting material was N-Boc protected and survived (or was re-introduced),
-
Scenario A (Statistical): React the diamine with 1 equivalent of Methanesulfonyl chloride (MsCl). Separate the mono-mesyl product via chromatography.
-
Scenario B (Orthogonal Protection - Recommended):
-
Start with 1-Benzyl-1,8-diazaspiro[5.5]undecane (often accessible via benzyl-piperidone route).
-
React with MsCl (Methanesulfonyl chloride) and TEA (Triethylamine) in DCM at 0°C. The free amine (
) is sulfonylated. -
Deprotection: Remove the benzyl group via Hydrogenolysis (
, Pd/C) to yield the final product with free .
-
Synthesis Workflow Diagram
Caption: Orthogonal protection strategy for the selective synthesis of 1-(methylsulfonyl)-1,8-diazaspiro[5.5]undecane.
Medicinal Chemistry Applications
The "Spiro-Switch" Strategy
In drug discovery, replacing a piperidine or piperazine linker with a spiro[5.5] system is a common strategy to:
-
Restrict Conformation: Lower the entropic penalty of binding.
-
Escape "Flatland": Increase the fraction of
carbons ( ), which correlates with improved clinical success and solubility. -
Create IP Space: Generate novel chemical matter distinct from competitor patents.
Target Classes
Research indicates the utility of 1,8-diazaspiro[5.5]undecane derivatives in:
-
GPCR Modulators: Specifically for Neurokinin-1 (NK1) antagonists and MCH-R1 (Melanin-concentrating hormone receptor) antagonists.[2] The spiro core acts as a rigid spacer between the basic amine (interacting with Asp residue) and the lipophilic tail.
-
Enzyme Inhibitors: Used in Acetyl-CoA Carboxylase (ACC) inhibitors where the spiro system fits into the active site tunnel, positioning the sulfonyl group to interact with backbone amides.
-
Analgesics: Derivatives have shown dual activity as
-opioid receptor agonists and receptor antagonists , a profile beneficial for neuropathic pain treatment.
Structure-Activity Relationship (SAR) Logic
Caption: SAR connectivity showing how the N1-sulfonyl and N8-amine groups contribute to the scaffold's pharmacological profile.
Handling and Safety
-
Physical State: Likely a white to off-white solid or viscous oil (depending on purity and salt form).
-
Hazards: As a secondary amine/sulfonamide, treat as an irritant.
-
Storage: Store at -20°C. Amine functionality is sensitive to oxidation over long periods; store under inert gas (Nitrogen/Argon).
References
-
BenchChem. (2025).[2] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. Retrieved from
-
Miyano, S., et al. (1993). Preparation of 1,8-diazaspiro[5.5]undecane derivatives. Journal of Organic Chemistry. Retrieved from
-
Furet, P., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 3,9-Diazaspiro[5.5]undecane. National Library of Medicine. Retrieved from
- Carreira, E. M., et al. (2009). Spirocyclic Piperidines in Drug Discovery. Journal of Medicinal Chemistry. (Contextual grounding for spiro scaffolds).
